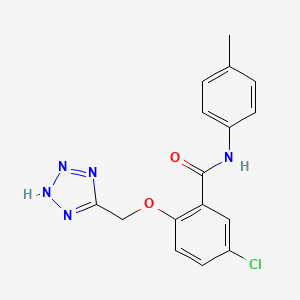
5-Chloro-4'-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide is an organic compound with the molecular formula C₁₆H₁₄ClN₅O₂. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .
Méthodes De Préparation
The synthesis of 5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting sodium azide with an appropriate nitrile in the presence of a catalyst such as zinc chloride.
Attachment of the Tetrazole Ring to the Benzanilide Core: The tetrazole ring is then attached to the benzanilide core through a nucleophilic substitution reaction.
Industrial production methods may involve the use of microwave-assisted synthesis or heterogeneous catalysts to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include sodium azide, zinc chloride, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide involves its interaction with specific molecular targets. The tetrazole ring can act as a bio-isosteric replacement for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide can be compared with other tetrazole-containing compounds such as:
Losartan: An antihypertensive drug that contains a tetrazole ring.
Cefazolin: An antibiotic that also features a tetrazole moiety.
Alfentanil: An opioid analgesic with a tetrazole ring.
The uniqueness of 5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide lies in its specific substitution pattern and the presence of both a tetrazole ring and a benzanilide core, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
24023-94-7 |
|---|---|
Formule moléculaire |
C16H14ClN5O2 |
Poids moléculaire |
343.77 g/mol |
Nom IUPAC |
5-chloro-N-(4-methylphenyl)-2-(2H-tetrazol-5-ylmethoxy)benzamide |
InChI |
InChI=1S/C16H14ClN5O2/c1-10-2-5-12(6-3-10)18-16(23)13-8-11(17)4-7-14(13)24-9-15-19-21-22-20-15/h2-8H,9H2,1H3,(H,18,23)(H,19,20,21,22) |
Clé InChI |
FLGUMSWYIBOVOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OCC3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


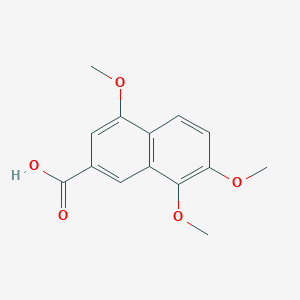
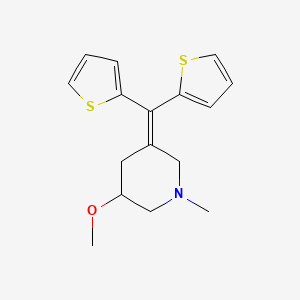
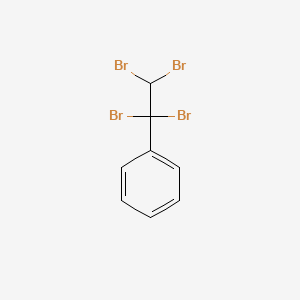
![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)
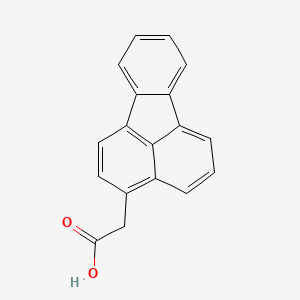
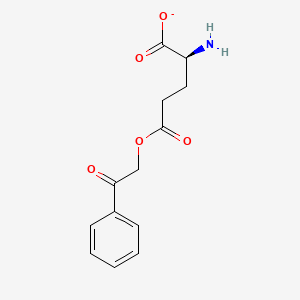
![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)

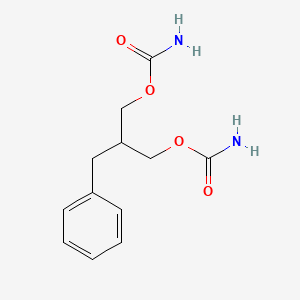


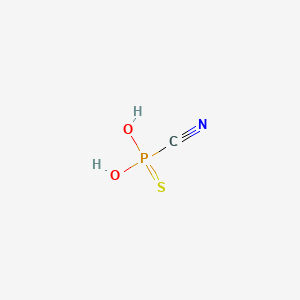
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)
